molecular formula C16H21ClN6O B2404274 {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone CAS No. 1291835-26-1

{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone

Cat. No. B2404274
CAS RN: 1291835-26-1
M. Wt: 348.84
InChI Key: YNVWJIUDJZUGDY-UHFFFAOYSA-N
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Description

This compound is a type of non-carboxylate morpholino (phenylpiperazin-1-yl)methanone . It is prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .


Synthesis Analysis

The synthesis of this compound involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in the formation of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .


Chemical Reactions Analysis

The compound is a potent and very isoform-selective inhibitor of AKR1C3 . It has been shown to have an IC50 value of approximately 100nM .

Mechanism of Action

The compound acts as a potent and very isoform-selective inhibitor of AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Future Directions

The compound has shown promise as a potential drug for leukemia and hormone-related cancers due to its potent and very isoform-selective inhibitory action on AKR1C3 . Future research could focus on further exploring its therapeutic potential and optimizing its properties for clinical use.

properties

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-propan-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-11(2)22-7-9-23(10-8-22)16(24)14-15(20-21-19-14)18-13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVWJIUDJZUGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone

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